"Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- CAS 119-70-0"
"Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- CAS 119-70-0"
An In-depth Technical Guide to Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS 119-70-0)
Executive Summary
This technical guide provides a comprehensive analysis of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-, CAS Number 119-70-0. This compound, a substituted diphenylamine, is a cornerstone intermediate in the synthesis of azo dyes.[1][2] Beyond its established role in the dye industry, emerging research indicates potential applications in medicine due to its antimicrobial and enzymatic inhibition properties.[3] This document synthesizes critical information on its physicochemical properties, synthesis pathways, core chemical reactivity, analytical methodologies, biological interactions, and safety protocols. The insights herein are curated to support advanced research and development activities, providing both foundational knowledge and practical, field-proven protocols.
Introduction to a Key Dyestuff Intermediate
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is an organic compound characterized by a diphenylamine core functionalized with two primary amino groups and a sulfonic acid group.[1] This specific arrangement of functional groups dictates its chemical behavior and utility. The sulfonic acid group imparts water solubility, a critical feature for many of its applications, particularly in the dyeing industry.[4] The two primary aromatic amine groups are reactive sites, making the molecule a versatile precursor for the diazotization-coupling reaction, the fundamental chemical process for creating azo dyes.[3] While its primary industrial application is the production of direct dyes such as Direct Black 22, its unique structure has attracted interest for broader applications in organic synthesis and preliminary pharmaceutical research.[3][5]
Synonyms: The compound is known by several names, including 4,4'-Diaminodiphenylamine-2-sulfonic acid, FC Acid, and 5-amino-2-(p-aminoanilino)benzenesulfonic acid.[1][2][4]
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is essential for its handling, application, and analysis. The data presented below has been aggregated from various chemical databases and supplier specifications.
| Property | Value | Source(s) |
| CAS Number | 119-70-0 | [1][6][7] |
| Molecular Formula | C₁₂H₁₃N₃O₃S | [1][6][8] |
| Molecular Weight | 279.31 g/mol | [1][6][9] |
| IUPAC Name | 5-amino-2-(4-aminoanilino)benzenesulfonic acid | [3][8] |
| Appearance | Purple / Black solid/amorphous powder | [8][10][11] |
| Melting Point | 244 °C (lit.) | [1][7][12] |
| Density | 1.527 g/cm³ (Predicted) | [1][7] |
| Water Solubility | 450 mg/L at 30 °C | [10] |
| pKa | -1.24 ± 0.50 (Predicted) | [1][7] |
| LogP | -0.777 / 1.8413 (Predicted) | [6][10] |
| Storage Temperature | 2-8°C, protect from light | [1][6][7] |
Synthesis and Manufacturing
The industrial synthesis of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- relies on classical aromatic chemistry, primarily involving sulfonation and amination reactions.[3] The multi-step process requires careful control of reaction conditions to achieve the desired substitution pattern and purity.
Plausible Synthetic Pathway
A common conceptual approach involves the reaction of precursor molecules under controlled conditions. The classical method combines direct sulfonation of benzene derivatives with subsequent amination steps.[3] While specific industrial protocols are proprietary, a logical pathway can be inferred from fundamental organic chemistry principles.
Caption: Plausible multi-step synthesis of CAS 119-70-0.
Causality in Synthesis
-
Sulfonation: The initial sulfonation of aniline is directed to the para-position due to the activating, ortho-para directing nature of the amino group, yielding sulfanilic acid.[13]
-
Reaction Control: Subsequent reaction steps, such as further sulfonation and condensation with an aniline derivative (like p-phenylenediamine), must be carefully controlled. Temperature, pressure, and catalyst choice are critical to prevent side reactions and ensure the correct isomer is formed. The sulfonic acid groups are deactivating, making subsequent substitutions more challenging and requiring forcing conditions.
Chemical Reactivity and Applications
The utility of this compound stems from the distinct reactivity of its amino and sulfonic acid functional groups.
Core Reactivity: The Diazotization-Coupling Reaction
The presence of two primary aromatic amine groups makes this molecule an excellent diazo component, which is the foundation of its use in dye synthesis.[3]
Mechanism:
-
Diazotization: In the presence of nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C), one or both of the primary amine groups are converted into a highly reactive diazonium salt.[3] The low temperature is critical to prevent the unstable diazonium salt from decomposing and liberating nitrogen gas.
-
Coupling: The resulting diazonium salt is a weak electrophile. It readily reacts with an electron-rich "coupling component" (e.g., phenols, naphthols, or other aromatic amines) in an electrophilic aromatic substitution reaction to form a stable azo compound (-N=N-), which is highly colored.[3]
Caption: The fundamental diazotization-coupling reaction workflow.
Industrial Applications
The primary industrial significance of CAS 119-70-0 is as a key intermediate for a range of direct and reactive azo dyes used in the textile industry.[1][5]
-
Direct Dyes: It is a precursor for dyes like C.I. Direct Black 22, Direct Black 151, and Direct Blue 278.[5][9]
-
Functionality: The sulfonic acid group provides water solubility and helps the dye bind to cellulosic fibers like cotton through non-covalent interactions.[4]
Emerging Research Applications
Beyond dyes, preliminary studies highlight its potential in biomedical fields.
-
Antimicrobial Activity: The compound has demonstrated moderate antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with reported IC50 values between 9.4 to 15.3 μM. The proposed mechanism involves the disruption of the bacterial cell wall and membrane.[3]
-
Enzyme Inhibition: Initial research suggests the compound may inhibit certain enzymes involved in cancer metabolism.[3] This makes it a candidate for further investigation in drug development, although this application is not yet established.
-
Photodynamic Therapy: Some sources mention its use in photodynamic therapy for cancer treatment, though detailed studies are required to validate this.[1]
Analytical Methodologies
Accurate and reliable analytical methods are crucial for quality control during synthesis and for research applications.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is an effective method for the analysis and separation of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-.[14]
Caption: Standard workflow for HPLC analysis of CAS 119-70-0.
Step-by-Step Protocol for RP-HPLC Analysis This protocol is adapted from established methods for analyzing similar aromatic sulfonic acids.[14][15]
-
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.
-
-
Chromatographic Conditions:
-
Column: Newcrom R1 reverse-phase column or equivalent C18 column.[14]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water. An acid modifier is required. For UV detection, use phosphoric acid. For MS-compatible applications, replace phosphoric acid with formic acid.[14] A typical starting gradient could be 90% Water (with 0.1% acid) and 10% MeCN.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detection at a wavelength determined by a UV scan (typically 254 nm or 280 nm for aromatic compounds).
-
Injection Volume: 5-10 µL.
-
-
Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a stock solution of the analyte (e.g., 1 mg/mL) in the mobile phase. Prepare serial dilutions for calibration.
-
Inject the standards and the sample solution.
-
Record the chromatograms and integrate the peak corresponding to the analyte to determine its retention time and peak area for quantification.
-
Spectroscopic Characterization
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy would confirm the aromatic proton and carbon environments, showing distinct signals for the two different benzene rings and confirming the substitution pattern.
-
FTIR: Fourier-Transform Infrared spectroscopy would identify key functional groups, such as N-H stretching for the amines, S=O stretching for the sulfonic acid group, and C=C stretching for the aromatic rings.
-
Mass Spectrometry (MS): MS would confirm the molecular weight of the compound (279.31 g/mol ).[1][8] High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula.
Biological Interactions and Ecotoxicity
Enzymatic Interactions and Biodegradation
The biodegradation of this compound, particularly in the context of dye effluents, is mediated by enzymes like azoreductases found in various microorganisms.[3] These enzymes cleave the azo bond in derived dyes, a process that can lead to the formation of potentially harmful aromatic amines. The sulfonation of the parent molecule may inhibit the release of these amines, which is an important consideration for environmental safety.[3]
Ecotoxicity Data
Limited ecotoxicity data is available. The following values have been reported:[10]
-
Toxicity to daphnia and other aquatic invertebrates: EC50 - Daphnia magna - 101.374 mg/L - 48 h.
-
Toxicity to algae: NOEC - Pseudokirchneriella subcapitata - 8.33 mg/L - 72 h.
Safety, Handling, and Storage
While many suppliers do not classify this compound as hazardous under GHS criteria, proper laboratory safety protocols are mandatory.[3][8] Some safety data sheets (SDS) indicate it may cause irritation.[8][11]
Precautions for Safe Handling: [10][16]
-
Ventilation: Use only with adequate general and local exhaust ventilation to minimize dust generation and inhalation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles.
-
Skin Protection: Wear impervious gloves and protective clothing.
-
Respiratory Protection: If exposure limits are exceeded or dust is generated, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Conditions for Safe Storage: [1][6]
-
Store in a tightly closed container in a dry, well-ventilated place.
-
Recommended storage temperature is between 2-8°C.
-
Protect from light.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.
Conclusion
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS 119-70-0) is a chemical of significant industrial value, primarily serving as a vital building block for the synthesis of azo dyes. Its unique structure, combining water-solubilizing and reactive amine groups, makes it highly effective for this purpose. The well-established analytical techniques, such as RP-HPLC, allow for robust quality control. While its role in the dye industry is secure, emerging research into its biological activities, including antimicrobial and enzyme-inhibiting properties, opens new avenues for investigation in the pharmaceutical and life sciences sectors. A continued focus on its synthesis optimization, biological activity profiling, and environmental impact will define its future applications.
References
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LookChem. (n.d.). Cas 119-70-0, 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-. Retrieved from [Link]
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EMCO Chemicals. (n.d.). F C ACID | Cas no 119-70-0. Retrieved from [Link]
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PubChem. (n.d.). Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)-. National Center for Biotechnology Information. Retrieved from [Link]
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P&S Chemicals. (n.d.). Product information, 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid. Retrieved from [Link]
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Knowledge. (2023, April 3). What are the uses of 4,4'-Diaminodiphenylsulfone. Retrieved from [Link]
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PubChemLite. (n.d.). 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (C12H13N3O3S). Retrieved from [Link]
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Haz-Map. (n.d.). 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Industrial Significance of 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS 119-70-0). Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfanilic acid. Retrieved from [Link]
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